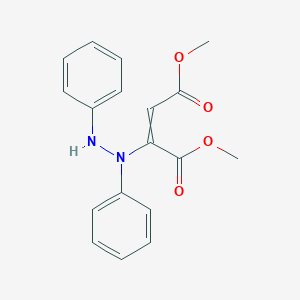
Dimethyl 2-(1,2-diphenylhydrazinyl)but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(1,2-diphenylhydrazinyl)but-2-enedioate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinyl group attached to a butenedioate backbone, with two phenyl groups providing additional stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1,2-diphenylhydrazinyl)but-2-enedioate typically involves the reaction of dimethyl but-2-ynedioate with 1,2-diphenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(1,2-diphenylhydrazinyl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(1,2-diphenylhydrazinyl)but-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl 2-(1,2-diphenylhydrazinyl)but-2-enedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl but-2-ynedioate
- Dimethyl fumarate
- 2,5-Diphenyl-1,3-oxazoline
Uniqueness
Dimethyl 2-(1,2-diphenylhydrazinyl)but-2-enedioate is unique due to its specific hydrazinyl and phenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
77435-24-6 |
|---|---|
Molekularformel |
C18H18N2O4 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
dimethyl 2-(N-anilinoanilino)but-2-enedioate |
InChI |
InChI=1S/C18H18N2O4/c1-23-17(21)13-16(18(22)24-2)20(15-11-7-4-8-12-15)19-14-9-5-3-6-10-14/h3-13,19H,1-2H3 |
InChI-Schlüssel |
UYNYFLXAYVDCJJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C(C(=O)OC)N(C1=CC=CC=C1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


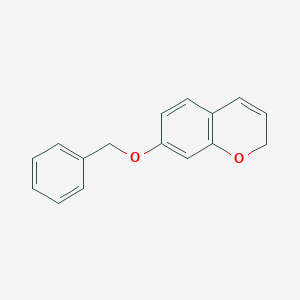
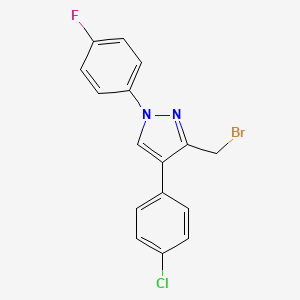

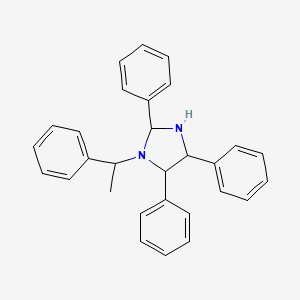
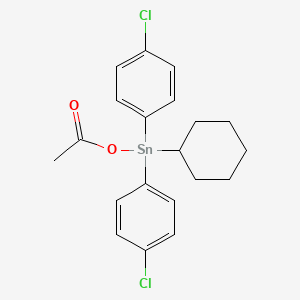
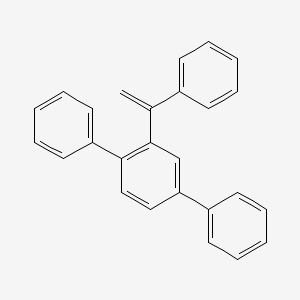

![7-Methylbenzo[a]acridin-12(7H)-one](/img/structure/B14430912.png)
![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)
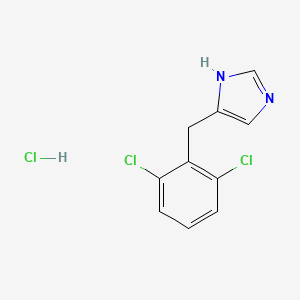
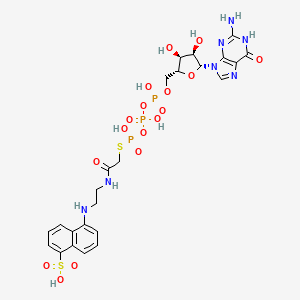
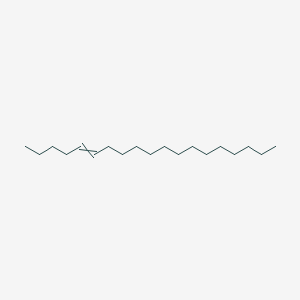
![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)
